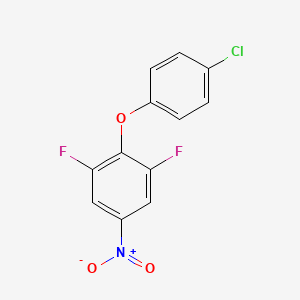

2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF2NO3/c13-7-1-3-9(4-2-7)19-12-10(14)5-8(16(17)18)6-11(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNHXLOKPAWFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2F)[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677464 | |

| Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549547-32-2 | |

| Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, a valuable intermediate for researchers, scientists, and professionals in drug development and materials science. The unique substitution pattern of this molecule, featuring a nitro group for activation, two fluorine atoms, and a chlorophenoxy moiety, makes it a significant building block in the synthesis of more complex chemical entities.

Introduction and Significance

This compound is a fluorinated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates[1]. The nitro group, a strong electron-withdrawing group, activates the benzene ring for nucleophilic aromatic substitution, and can be readily reduced to an amino group, providing a key functional handle for further chemical transformations. Substituted diphenyl ethers are a known platform for the development of novel chemotherapeutics.

Synthesis of this compound

The synthesis of the target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental in the formation of aryl ethers.

Underlying Chemical Principles

The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the nitro group (-NO2), ortho and para to the leaving group is crucial for the stabilization of this intermediate and, consequently, for the reaction to proceed efficiently. In this synthesis, the nucleophile is the 4-chlorophenoxide ion, and the leaving group is a fluoride ion from the 1,3,5-trifluoro-2-nitrobenzene starting material. The fluorine atoms themselves are excellent leaving groups in SNAr reactions due to their high electronegativity.

Experimental Workflow

The synthesis involves the reaction of 1,3,5-trifluoro-2-nitrobenzene with 4-chlorophenol in the presence of a suitable base.

Caption: A schematic overview of the synthesis workflow.

Detailed Experimental Protocol

Materials:

-

1,3,5-Trifluoro-2-nitrobenzene

-

4-Chlorophenol

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1,3,5-trifluoro-2-nitrobenzene (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Add 4-chlorophenol (1.05 eq) and anhydrous potassium carbonate (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to generate the more nucleophilic phenoxide ion.

-

Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the reactants and stabilize the charged Meisenheimer intermediate.

-

Temperature: Elevated temperature is typically required to overcome the activation energy of the reaction. However, excessively high temperatures should be avoided to minimize side reactions.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 4-chlorophenoxy group will appear as two doublets in the range of δ 7.0-7.5 ppm. The protons on the nitrobenzene ring will appear as a multiplet in a more downfield region (δ 8.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group and the adjacent fluorine atoms. |

| ¹³C NMR | Aromatic carbons will be observed in the range of δ 115-165 ppm. Carbons attached to fluorine will show characteristic C-F couplings. The carbon bearing the nitro group will be significantly deshielded. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms on the nitrobenzene ring. The chemical shifts will be in the typical range for aromatic fluorine atoms. |

| IR Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage (around 1250 cm⁻¹), C-F bonds (around 1100-1200 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively) are expected. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₆ClF₂NO₃). The isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio) will be a key diagnostic feature. |

Example of a Characterization Workflow

Caption: A typical workflow for the characterization of the final product.

Safety and Handling

1,3,5-Trifluoro-2-nitrobenzene:

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

4-Chlorophenol:

-

Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Harmful to aquatic life with long-lasting effects.

-

Precautions: Wear protective gloves, clothing, eye, and face protection. Do not eat, drink, or smoke when using this product. Avoid release to the environment.

This compound:

-

Predicted Hazards: Based on the starting materials and the final structure, this compound should be handled with care. It is likely to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Conclusion

This technical guide outlines a reliable and well-understood synthetic route to this compound via a nucleophilic aromatic substitution reaction. The provided experimental details, coupled with the expected characterization data, offer a solid framework for the successful synthesis and verification of this important chemical intermediate. Adherence to the described safety protocols is paramount throughout the experimental process.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. [Link]

- Miller, J., & Williams, V. A. (1953). Nucleophilic Displacement of Fluorine from Aromatic Compounds. Journal of the American Chemical Society, 75(13), 3330–3333.

- Reid, T. S., & Smith, G. M. (1945). The Reaction of 2,4-Dinitrofluorobenzene with Amino Acids. Journal of the American Chemical Society, 67(10), 1725–1726.

-

Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. (2009). Journal of Antimicrobial Chemotherapy, 64(5), 1044–1052. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, a halogenated nitroaromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established analytical methodologies to offer a robust predictive profile. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for its synthesis, characterization, and application. The guide details a probable synthetic route, predicted physicochemical parameters, and standardized protocols for their experimental determination.

Introduction

This compound (CAS No. 549547-32-2) is a substituted diphenyl ether with a molecular formula of C₁₂H₆ClF₂NO₃ and a molecular weight of 285.63 g/mol . The presence of a nitro group, a well-known electron-withdrawing moiety, and multiple halogen substitutions (chlorine and fluorine) on the aromatic rings suggests that this compound may exhibit unique electronic and lipophilic properties. Such characteristics are often sought after in the design of bioactive molecules and advanced materials. This guide aims to provide a detailed understanding of its chemical identity, a practical synthetic approach, and a thorough analysis of its key physicochemical properties, which are critical for its handling, formulation, and mechanism of action in various applications.

Chemical Identity and Structure

The chemical structure of this compound is characterized by a 4-chlorophenoxy group linked to a 1,3-difluoro-5-nitrobenzene ring via an ether bond.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 549547-32-2 |

| Molecular Formula | C₁₂H₆ClF₂NO₃ |

| Molecular Weight | 285.63 g/mol |

| Canonical SMILES | C1=CC(=CC=C1Cl)OC2=C(C=C(C=C2F)F)[O-] |

| InChI Key | InChI=1S/C12H6ClF2NO3/c13-8-1-3-9(4-2-8)19-12-10(14)5-11(15)7-16(17)18/h1-7H |

Synthesis Pathway

While a specific synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from the synthesis of structurally similar diaryl ethers. The most probable method involves a nucleophilic aromatic substitution (SNAr) reaction.

A similar reaction for the synthesis of 4-(4-chlorophenoxy)nitrobenzene involves the reaction of 4-fluoronitrobenzene with 4-chlorophenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a stirred solution of 4-chlorophenol (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (1.2 equivalents).

-

Addition of Reactant: Slowly add 1,3,5-trifluoro-2-nitrobenzene (1.0 equivalent) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are scarce. The following sections provide predicted values and discuss the expected characteristics based on its structure and comparison with related compounds.

Physical State and Appearance

Based on the properties of similar substituted diphenyl ethers and nitroaromatic compounds, this compound is expected to be a crystalline solid at room temperature, likely with a white to pale yellow appearance.

Melting Point

The melting point of a solid is indicative of its purity and the strength of its crystal lattice. For a related compound, 4-(4-chlorophenoxy)nitrobenzene, a melting point of 67-70 °C has been reported. The additional fluorine atoms in the target molecule could influence crystal packing and intermolecular forces, potentially leading to a different melting point.

Experimental Protocol: Melting Point Determination

The capillary method is the standard technique for determining the melting point of a solid.[1]

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility

The solubility of a compound is a critical parameter in drug development, affecting its absorption and distribution. The presence of both hydrophobic (chlorophenyl, difluoronitrophenyl) and polar (nitro, ether) groups suggests that this compound will have limited solubility in water and higher solubility in organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule is predominantly non-polar. |

| Methanol, Ethanol | Moderately Soluble | The polarity of alcohols can interact with the nitro and ether groups. |

| Acetone, Ethyl Acetate | Soluble | Good balance of polarity to dissolve the compound. |

| Dichloromethane, Chloroform | Highly Soluble | Non-polar solvents are expected to be effective. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol: Aqueous Solubility Determination

The shake-flask method is a common technique for determining aqueous solubility.

-

Sample Preparation: Add an excess amount of the compound to a known volume of water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle or centrifuge the sample.

-

Analysis: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[2] Given its structure, this compound is expected to be a lipophilic molecule with a positive LogP value.

Experimental Protocol: LogP Determination by Shake-Flask Method

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase and add an equal volume of the n-octanol phase.

-

Equilibration: Vigorously shake the mixture for a set period and then allow the two phases to separate completely.

-

Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[2]

Spectral Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the 4-chlorophenoxy ring will likely appear as two doublets. The protons on the 1,3-difluoro-5-nitrobenzene ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling). The carbon attached to the nitro group will be significantly deshielded.

-

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms, with coupling between them.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

C-O-C (ether): Strong absorption around 1250-1000 cm⁻¹.

-

NO₂ (nitro): Two strong absorptions around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch).

-

C-Cl (chloro): Absorption in the fingerprint region, typically around 800-600 cm⁻¹.

-

C-F (fluoro): Strong absorption around 1400-1000 cm⁻¹.

-

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C: Bending vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum should confirm the molecular formula C₁₂H₆ClF₂NO₃. The fragmentation pattern will likely involve cleavage of the ether bond and loss of the nitro group.

Analytical Methodologies Workflow

Sources

An Investigational Guide to the Potential Mechanism of Action of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

Abstract

While 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene is a defined chemical entity, public domain research has yet to elucidate its specific mechanism of action. This technical guide, therefore, serves as a forward-looking analysis for researchers, scientists, and drug development professionals. By deconstructing the molecule into its core chemical moieties—a nitroaromatic ring, fluorine substituents, and a chlorophenoxy group—we can formulate well-grounded hypotheses regarding its potential biological activities and cellular targets. This document synthesizes established principles from medicinal chemistry and pharmacology to propose a strategic framework for investigating the mechanism of action of this and structurally related compounds. We will delve into the probable roles of each functional group, propose potential therapeutic applications, and provide detailed, actionable experimental protocols to systematically uncover its biological function.

Introduction: Deconstructing a Molecule of Interest

The compound this compound presents a fascinating case study in medicinal chemistry. Its structure combines several key functional groups known to impart significant biological activity. While direct experimental data on this specific molecule is not currently available in peer-reviewed literature, its constituent parts suggest a high probability of biological relevance. This guide will, therefore, take a deductive approach, examining each component to build a theoretical framework for its potential mechanism of action.

-

The Nitroaromatic Core: The nitrobenzene scaffold is a well-established pharmacophore. Nitroaromatic compounds are often prodrugs that require metabolic activation, typically through the reduction of the nitro group, to exert their effects.[1][2][3] This bioactivation can lead to the formation of reactive nitrogen species that can induce cellular damage, a mechanism exploited in many antimicrobial and anticancer agents.[3][4][5]

-

Fluorine Substitution: The presence of two fluorine atoms on the benzene ring is significant. Fluorine is a bioisostere of hydrogen but possesses unique properties, including high electronegativity and the ability to form strong carbon-fluorine bonds.[6][7][8] This substitution can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, increasing lipophilicity, and modulating binding affinity to target proteins.[7][9][10]

-

The Chlorophenoxy Moiety: The 4-chlorophenoxy group is found in various bioactive compounds, including herbicides and drugs.[11][12][13] The chlorine atom can influence the molecule's electronic properties and steric profile, potentially directing its interaction with specific biological targets.[12][14]

This guide will explore the synergistic interplay of these components to predict potential biological activities and outline a comprehensive research program to validate these hypotheses.

Postulated Mechanisms of Action

Based on the chemical structure, we can propose several plausible mechanisms of action for this compound. These hypotheses are grounded in the known activities of structurally analogous compounds.

As a Bioactivated Agent: The Role of the Nitro Group

A primary hypothesis is that the compound acts as a prodrug, activated by cellular nitroreductases.[1][3] This is a common mechanism for nitroaromatic compounds, particularly in hypoxic environments such as those found in solid tumors or anaerobic bacteria.

The proposed bioactivation pathway is as follows:

-

Enzymatic Reduction: The nitro group undergoes a one- or two-electron reduction, catalyzed by nitroreductase enzymes, to form a nitro radical anion.[1][3]

-

Formation of Reactive Intermediates: This radical can be further reduced to nitroso and hydroxylamine derivatives.[2][4]

-

Cellular Damage: These reactive intermediates can covalently modify and damage critical cellular macromolecules, including DNA, proteins, and lipids, leading to cytotoxicity.[2]

This mechanism suggests potential applications as an anticancer agent (particularly for hypoxic tumors) or as an antimicrobial agent against anaerobic or microaerophilic pathogens.

Caption: Proposed bioactivation pathway of this compound.

As a Kinase Inhibitor or Receptor Modulator

The difluorinated chlorophenoxy moiety suggests the possibility of direct, non-covalent interaction with protein targets. The fluorine atoms can participate in favorable electrostatic interactions with protein backbones or side chains, and the overall structure may fit into the active site of enzymes like kinases or the binding pockets of receptors.[8]

Many small molecule kinase inhibitors feature a substituted aromatic core. The specific substitution pattern on this compound could confer selectivity for a particular kinase family. Similarly, the molecule could act as an agonist, antagonist, or allosteric modulator of a cellular receptor.

A Proposed Research Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action, a multi-pronged approach is necessary. This workflow integrates phenotypic screening with target identification and validation studies.

Caption: A comprehensive workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

The following protocols provide a starting point for investigating the biological activity of this compound.

Protocol 1: Cytotoxicity Screening in Cancer Cell Lines

Objective: To determine if the compound exhibits cytotoxic activity against human cancer cells and to identify sensitive cell lines.

Methodology:

-

Cell Line Panel: Utilize a broad panel of human cancer cell lines, such as the NCI-60 panel, representing various cancer types (leukemia, lung, colon, etc.).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate a dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the compound dilutions for a period of 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Viability Assay: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or a resazurin-based assay.

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line. Analyze the data to identify patterns of activity.

Causality and Self-Validation: A compound demonstrating potent and selective activity against specific cell lines suggests a targeted mechanism rather than non-specific toxicity. Comparing GI50 values across diverse cell lines provides an internal validation of selectivity.

Protocol 2: Target Identification using Affinity-Based Pull-Down

Objective: To identify proteins that directly bind to the compound.[15][16]

Methodology:

-

Probe Synthesis: Synthesize a derivative of the parent compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity. The linker should be attached at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for activity.

-

Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line identified in Protocol 1.

-

Affinity Purification:

-

Incubate the biotinylated probe with the cell lysate.

-

As a control, incubate the lysate with an excess of the non-biotinylated parent compound before adding the probe to identify specific binders.

-

Capture the probe and any bound proteins using streptavidin-coated beads.

-

-

Elution and Protein Identification:

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

Separate the proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

-

-

Candidate Validation: Validate candidate proteins from the mass spectrometry data by confirming their specific interaction with the compound through orthogonal methods like Drug Affinity Responsive Target Stability (DARTS).[16]

Causality and Self-Validation: The inclusion of a competition control (excess free compound) is critical for distinguishing specific target proteins from non-specific binders. Proteins that are pulled down by the probe but not in the presence of the competitor are high-confidence candidates.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clarity.

Table 1: Hypothetical Cytotoxicity Data (GI50 in µM)

| Cell Line | Cancer Type | GI50 (µM) |

| HL-60 | Leukemia | 0.5 |

| K-562 | Leukemia | 0.8 |

| A549 | Lung | 15.2 |

| HCT-116 | Colon | > 100 |

| MCF7 | Breast | 25.6 |

Interpretation: The hypothetical data in Table 1 would suggest that this compound is selectively potent against leukemia cell lines, pointing towards a mechanism relevant to hematopoietic cancers.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be experimentally determined, its chemical structure provides a strong foundation for targeted investigation. The presence of a nitroaromatic core, fluorine substituents, and a chlorophenoxy group suggests high potential for biological activity, likely as a bioactivated cytotoxic agent or as a modulator of specific protein targets.

The investigational framework outlined in this guide provides a systematic and scientifically rigorous path forward. By combining phenotypic screening with modern target deconvolution techniques, researchers can efficiently uncover the compound's mechanism of action.[15][17][18] Such studies will not only illuminate the function of this specific molecule but also contribute to the broader understanding of how these important chemical moieties can be combined to create novel therapeutic agents. The path from a chemical structure to a fully characterized drug is complex, but it begins with the foundational mechanistic questions posed and addressed in this guide.

References

-

Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Zhang, C. et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

-

Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research. Available at: [Link]

-

Zhang, C. et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Available at: [Link]

-

Keston-Smith, E. et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]

-

Zhang, C. et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Semantic Scholar. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Dalvit, C. et al. (2003). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemBioChem. Available at: [Link]

-

Terstiege, I. et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

-

Wleklinska, M. et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences. Available at: [Link]

-

Abreu, P. A. et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

-

Yuan, J. et al. (2013). INTEGRATION OF SMALL MOLECULE DISCOVERY IN ACADEMIC BIOMEDICAL RESEARCH. Circulation Research. Available at: [Link]

-

Brindisi, M. et al. (2018). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. ResearchGate. Available at: [Link]

-

Al-Hamady, M. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]

-

Nepali, K. et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

-

Singh, H. et al. (2023). Known experimental techniques to identify drug targets. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 7: Target/s Identification Approaches – Experimental Biological Approaches. Royal Society of Chemistry. Available at: [Link]

-

Li, H. et al. (2016). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Chemistry. Available at: [Link]

-

Almeida, W. F. et al. (2012). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. International Journal of Environmental Research and Public Health. Available at: [Link]

-

Ilardi, E. A. et al. (2014). Bioactive heterocycles containing endocyclic N-hydroxy groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Naumann, K. (2004). Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. Available at: [Link]

-

Ghorab, M. M. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Strecker, T. et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. svedbergopen.com [svedbergopen.com]

- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 7. nbinno.com [nbinno.com]

- 8. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurochlor.org [eurochlor.org]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Potential biological activity of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

An In-Depth Technical Guide to the Potential Biological Activity of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

Abstract

This technical guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, this compound (CAS 549547-32-2). While specific biological data for this compound is not yet publicly available, its structural motifs—a chlorophenoxy group, a difluorinated aromatic ring, and a nitro functional group—are present in numerous molecules with established bioactivities. This document synthesizes information from related chemical classes to postulate potential therapeutic applications and outlines a rigorous, multi-pronged screening strategy. We present detailed, field-proven protocols for assessing antimicrobial, anticancer, and enzyme inhibitory activities, providing researchers in drug discovery and development with a validated roadmap for elucidating the compound's biological potential.

Introduction: Deconstructing the Molecular Architecture

The structure of this compound is a composite of functional groups that have independently been associated with significant biological effects. A systematic evaluation of this molecule's potential must, therefore, be guided by an understanding of these constituent parts.

-

Chlorophenoxy Moiety: Derivatives of chlorophenoxy compounds are widely recognized as herbicides.[1][2] Their mechanism of action often involves mimicking plant hormones, leading to uncontrolled growth and death. In non-plant systems, some have been investigated for other bioactivities, and their transformation products have shown enzyme inhibitory effects, for instance, against acetylcholinesterase.[3][4]

-

Fluorinated Aromatic System: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5][6] Fluorine's high electronegativity and small size can enhance metabolic stability, increase binding affinity to target proteins, and improve pharmacokinetic profiles.[7][8]

-

Nitroaromatic Core: The nitro group is a well-known pharmacophore and can also be a toxicophore.[9][10] Nitroaromatic compounds exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer effects.[9][11] Their activity is often linked to the enzymatic reduction of the nitro group within cells, which can generate reactive nitrogen species.[11]

Given this structural analysis, we hypothesize that this compound may possess antimicrobial, anticancer, or specific enzyme inhibitory properties. The following sections detail the experimental workflows to systematically test these hypotheses.

Proposed Screening for Antimicrobial Activity

The presence of the nitroaromatic and halogenated phenyl moieties suggests a strong potential for antimicrobial activity.[9] A primary screening approach should focus on determining the compound's ability to inhibit the growth of a panel of clinically relevant bacteria and fungi.

Initial Screening: Agar Well Diffusion Assay

This method provides a qualitative and cost-effective primary assessment of antimicrobial potential.[12][13]

Experimental Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum (0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Application: Add a defined volume (e.g., 50 µL) of a stock solution of this compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent-only well serves as the negative control, and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serves as the positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent).

Caption: Workflow for Agar Well Diffusion Assay.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Should the agar diffusion assay indicate activity, a quantitative assessment is necessary to determine the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14]

Experimental Protocol:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi. The concentration range should be sufficient to bracket the expected MIC.

-

Inoculum Preparation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Parameter | Agar Well Diffusion | Broth Microdilution |

| Output | Zone of Inhibition (mm) | MIC (µg/mL) |

| Nature of Result | Qualitative/Semi-quantitative | Quantitative |

| Throughput | Low to Medium | High |

| Primary Use | Initial Screening | Potency Determination |

Proposed Screening for Anticancer Activity

The structural features of the compound, particularly the nitroaromatic ring, are found in some anticancer agents.[15] An initial assessment of cytotoxicity against a panel of human cancer cell lines is a logical starting point.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and economical colorimetric method for evaluating cell viability and preliminary anticancer activity.[16][17]

Experimental Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[17]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Caption: Workflow for the MTT Cytotoxicity Assay.

Proposed Screening for Enzyme Inhibitory Activity

Given that transformation products of chlorophenoxy herbicides can inhibit acetylcholinesterase (AChE), and that enzyme inhibition is a common mechanism for drug action, screening for this activity is warranted.[3][18]

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method, which measures the activity of AChE through the hydrolysis of acetylthiocholine.

Experimental Protocol:

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

-

Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add DTNB and the substrate ATCI to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: The rate of the reaction (the change in absorbance over time) is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value.

| Potential Activity | Primary Screening Assay | Key Parameter Measured |

| Antimicrobial | Agar Well Diffusion / Broth Microdilution | Zone of Inhibition / MIC |

| Anticancer | MTT Cell Viability Assay | IC₅₀ (Cell Growth Inhibition) |

| Enzyme Inhibition | AChE Inhibition Assay (Ellman) | IC₅₀ (Enzyme Activity Inhibition) |

Conclusion and Future Directions

The structural components of this compound provide a strong rationale for investigating its potential biological activities. The protocols outlined in this guide offer a robust and systematic approach for an initial in vitro screening campaign. Positive results from any of these primary assays would necessitate further, more detailed investigations, including:

-

Mechanism of Action Studies: To determine how the compound exerts its biological effect (e.g., cell wall synthesis inhibition, apoptosis induction, specific enzyme kinetics).[19][20]

-

Selectivity and Toxicity Profiling: Assessing cytotoxicity against normal human cell lines to determine a therapeutic index.[14]

-

In Vivo Efficacy: Testing the compound in relevant animal models of infection or cancer.[17][21]

This guide serves as the foundational blueprint for unlocking the potential of this compound and advancing it through the drug discovery pipeline.

References

- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Zuanazzi, J. A. S., et al. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 25(15), 3377. [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

-

Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare. [Link]

-

Parbhane, M., et al. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT), 8(7). [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17358–17366. [Link]

-

Journal of Bacteriology. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Journal of Bacteriology, 197(12), 2034-2044. [Link]

-

Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.

-

Garrido, M. P., et al. (2014). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. International Journal of Toxicology, 2014, 709036. [Link]

-

NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

-

ResearchGate. (n.d.). The scope of structural features of nitro diphenyl ether derivatives. ResearchGate. [Link]

-

PubMed. (2014). Effects of chlorophenoxy herbicides and their main transformation products on DNA damage and acetylcholinesterase activity. PubMed. [Link]

-

Molecules. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3293. [Link]

-

Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

-

ResearchGate. (2014). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. ResearchGate. [Link]

-

Organic & Biomolecular Chemistry. (2018). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 16(34), 6175-6192. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

Taylor & Francis Online. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis Online. [Link]

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link]

-

OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

-

ATSDR. (2022). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]

-

PubChem. (n.d.). 1,3-Difluoro-5-nitrobenzene. PubChem. [Link]

-

PubChem. (n.d.). 1,3-Dichloro-2,4-difluoro-5-nitrobenzene. PubChem. [Link]

-

Molecules. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2697. [Link]

-

Oriental Journal of Chemistry. (2023). Synthesis and Biological Evaluation of Newly Synthesized Flavones. Oriental Journal of Chemistry, 39(4). [Link]

-

Taylor & Francis Online. (n.d.). Nitrobenzene – Knowledge and References. Taylor & Francis Online. [Link]

-

PubMed. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PubMed. [Link]

-

PubMed. (2014). Design, synthesis and biological evaluation of hydroxy- or methoxy-substituted phenylmethylenethiosemicarbazones as tyrosinase inhibitors. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of chlorophenoxy herbicides and their main transformation products on DNA damage and acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijcrt.org [ijcrt.org]

- 18. blog.biobide.com [blog.biobide.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. noblelifesci.com [noblelifesci.com]

Spectroscopic Elucidation of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene: A Technical Guide

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene (Molecular Formula: C₁₂H₆ClF₂NO₃; Molecular Weight: 289.63 g/mol ) represents a class of substituted diaryl ethers, compounds of significant interest due to their prevalence in bioactive molecules and advanced materials. The unique arrangement of electron-withdrawing groups (nitro, fluoro, chloro) and the flexible ether linkage imparts specific electronic and conformational properties that are crucial to its function.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, leveraging foundational principles and comparative data from analogous structures. As direct experimental data for this specific molecule is not widely published, this document serves as an expert-level predictive guide for researchers, outlining the methodologies and rationale for structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure

The structural framework, with atom numbering for spectroscopic assignment, is presented below. This numbering will be used consistently throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] CDCl₃ is a versatile and cost-effective choice for many non-polar to moderately polar compounds.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire with proton decoupling (e.g., using a DEPT or APT sequence to aid in assignment) with a wider spectral window, a 30-45° pulse, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire with or without proton decoupling. No external standard is strictly necessary as the spectrometer's transmitter frequency can be used, but CFCl₃ is the conventional reference (δ = 0.00 ppm).[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the six aromatic protons, distributed between the two rings.

-

Ring A (Nitro-difluoro-phenoxy Ring): This ring contains two protons, H-4 and H-6. The powerful electron-withdrawing effects of the nitro group and the two fluorine atoms will significantly deshield these protons, shifting them downfield.

-

H-4 and H-6: These two protons are chemically equivalent due to symmetry. They are positioned between two fluorine atoms and are also meta to the strongly withdrawing nitro group. The primary influence will be the ortho-fluorine atoms. These protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The chemical shift is predicted to be in the highly deshielded region.

-

-

Ring B (Chlorophenyl Ring): This ring is a classic AA'BB' system. The protons ortho to the ether linkage (H-2' and H-6') will be in a different environment from the protons meta to the ether (H-3' and H-5').

-

H-2' and H-6': These protons are ortho to the electron-donating ether oxygen and meta to the electron-withdrawing chlorine atom. The donating effect of the oxygen will shield them relative to the other protons on this ring, shifting them slightly upfield. They will appear as a doublet.

-

H-3' and H-5': These protons are meta to the ether oxygen and ortho to the chlorine atom. The inductive effect of the chlorine will deshield them. They will appear as a doublet.

-

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Rationale |

| H-4, H-6 | ~ 7.9 - 8.2 | t | ²J(H,F) ≈ 8-10 Hz | 2H | Strongly deshielded by ortho-F and meta-NO₂ groups. |

| H-3', H-5' | ~ 7.3 - 7.5 | d | ³J(H,H) ≈ 8-9 Hz | 2H | Deshielded by ortho-Cl and meta-ether linkage. |

| H-2', H-6' | ~ 7.0 - 7.2 | d | ³J(H,H) ≈ 8-9 Hz | 2H | Shielded by ortho-ether linkage, deshielded by meta-Cl. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, as some carbons are chemically equivalent. The chemical shifts are heavily influenced by the attached substituents, and significant C-F coupling is expected.

-

Ring A Carbons:

-

C-2, C-6 (C-F): These carbons are directly bonded to fluorine, which causes a large downfield shift and a very large one-bond coupling constant (¹JCF).

-

C-1 (C-O): This carbon is attached to the ether oxygen and is flanked by two C-F carbons. It will be significantly downfield.

-

C-5 (C-NO₂): The carbon bearing the nitro group will be deshielded.

-

C-4, C-6 (C-H): These carbons will be influenced by the adjacent fluorine and nitro groups and will show coupling to fluorine.

-

-

Ring B Carbons:

-

C-1' (C-O): Attached to the ether oxygen, this carbon will be deshielded.

-

C-4' (C-Cl): The carbon bonded to chlorine will be deshielded.

-

C-2', C-6' (C-H): These carbons are ortho to the ether linkage.

-

C-3', C-5' (C-H): These carbons are meta to the ether linkage and ortho to the chlorine.

-

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Expected C-F Coupling (JCF) in Hz | Rationale |

| C-2, C-6 | ~ 155 - 160 | ¹J ≈ 240-260 (d) | Directly attached to F; strong deshielding. |

| C-5 | ~ 148 - 152 | ³J ≈ 3-5 (t) | Attached to NO₂; strongly deshielded. |

| C-1' | ~ 152 - 156 | No | Attached to ether O. |

| C-1 | ~ 140 - 145 | ²J ≈ 20-25 (t) | Attached to ether O and flanked by C-F. |

| C-4' | ~ 130 - 134 | No | Attached to Cl. |

| C-3', C-5' | ~ 129 - 131 | No | Ortho to Cl. |

| C-2', C-6' | ~ 118 - 122 | No | Ortho to ether O. |

| C-4, C-6 | ~ 110 - 115 | ²J ≈ 20-25 (d) | Ortho to F and meta to NO₂. |

Predicted ¹⁹F NMR Spectrum

The two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum.

-

F-2, F-6: The chemical shift will be influenced by the ortho-ether linkage and the para-nitro group. The signal will be split into a triplet by the two meta-hydrogens (H-4 and H-6).

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| F-2, F-6 | ~ -105 to -115 | t | ³J(F,H) ≈ 8-10 Hz | Typical range for fluoroaromatics with ortho-oxygen and para-nitro groups.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. ATR is often preferred for its simplicity as it requires placing a small amount of the solid sample directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Collection: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic |

| ~ 1600, ~1480 | Medium | C=C stretch | Aromatic Rings |

| ~ 1530 - 1510 | Strong | Asymmetric NO₂ stretch | Nitro Group[5] |

| ~ 1350 - 1330 | Strong | Symmetric NO₂ stretch | Nitro Group[5] |

| ~ 1280 - 1240 | Strong | Asymmetric C-O-C stretch | Aryl Ether |

| ~ 1200 - 1150 | Strong | C-F stretch | Aryl Fluoride |

| ~ 1100 - 1000 | Medium | C-Cl stretch | Aryl Chloride |

| ~ 900 - 675 | Strong | C-H out-of-plane bend | Aromatic Substitution |

The most diagnostic peaks will be the two strong absorptions for the nitro group and the strong C-O-C and C-F stretching bands.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common and effective method for this type of molecule, as it induces predictable fragmentation.[7]

-

Instrumentation: A mass spectrometer with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) is ideal for obtaining accurate mass measurements.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 289. The presence of chlorine will result in a characteristic M+2 peak at m/z 291 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: The primary fragmentation is expected to occur at the ether linkage, which is a common fragmentation pathway for diaryl ethers.[8] Loss of the nitro group is also a characteristic fragmentation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 5: Predicted Major Mass Fragments

| m/z (for ³⁵Cl) | Proposed Formula | Identity/Origin |

| 289 | [C₁₂H₆ClF₂NO₃]⁺˙ | Molecular Ion (M⁺) |

| 243 | [C₁₂H₆ClF₂O]⁺˙ | [M - NO₂]⁺ |

| 175 | [C₆H₂F₂NO₃]⁺˙ | Nitrodifluorophenoxy radical cation |

| 127 | [C₆H₄ClO]⁺ | Chlorophenoxy cation |

| 111 | [C₆H₄Cl]⁺ | [Chlorophenoxy - CO]⁺ |

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR will define the carbon-hydrogen framework and the substitution pattern on the aromatic rings, with ¹⁹F NMR confirming the fluorine environments. Key IR absorptions will verify the presence of the nitro, ether, and halogen functionalities. Finally, high-resolution mass spectrometry will confirm the molecular formula and reveal characteristic fragmentation patterns consistent with the proposed structure. This predictive guide provides a robust framework for researchers to interpret their experimental data and unambiguously confirm the identity and purity of this compound.

References

-

W. Robien, Inst. of Org. Chem., Univ. of Vienna. SpectraBase. [Link]

- Yamaguchi, I. Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics1963, 6 (1), 105-111.

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

- Gan, H., et al. Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso functionalities in nitrated and nitrosated humic acids. Organic Geochemistry2019, 138, 103918.

-

The Organic Chemistry Tutor. Chemical Shift In NMR Spectroscopy. YouTube, 2018. [Link]

- Baranac-Stojanović, M. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal2018, 13 (17), 2419-2426.

- Liao, P-C., et al. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PLoS ONE2015, 10 (7), e0132382.

-

W. Robien, Inst. of Org. Chem., Univ. of Vienna. SpectraBase. [Link]

- Dąbrowski, M., et al. Solvent versus substituent effects on the nitrogen NMR shielding of the nitro-group in substituted benzenes. Magnetic Resonance in Chemistry2005, 43 (7), 578-582.

-

Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]

- Gowenlock, B. G., et al. Carbon-13 nuclear magnetic resonance spectra of C-nitroso-compounds. Canadian Journal of Chemistry1987, 65 (3), 512-516.

- Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta, 2022.

- Dahlgard, M., Brewster, R. Q. Absorption Spectra of Some Highly Substituted Diaryl Ethers. Journal of the American Chemical Society1958, 80 (21), 5861-5863.

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

- Wang, Y., et al. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science2024, 15, 3685-3691.

- Novak, P., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science2019, 10, 9233-9242.

- Shaughnessy, K. H., et al. Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry2007, 72 (17), 6546-6549.

-

University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

- Schaefer, T., et al. Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of the rotational barrier in trifluoromethoxybenzene and some derivatives. Canadian Journal of Chemistry1991, 69 (6), 1047-1053.

- Zukerman-Schpector, J., et al. 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry2011, 49 (3), 129-134.

- Williamson, D., et al. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance2024, 368, 107795.

-

University of Ottawa. 19Flourine NMR. [Link]

- Guan, Y., et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science2021, 12, 12921-12935.

- Helmy, R., et al. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. Journal of Chemical Information and Modeling2021, 61 (8), 3843-3855.

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin-Madison, Chemistry Department. 19F NMR Reference Standards. [Link]

-

University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. [Link]

- Osemwengie, L. I., Sovocool, G. W. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. International Journal of Molecular Sciences2024, 25 (15), 8031.

- Dahlqvist, K-I. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica1966, 20, 1222-1226.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118723025, Diaryl ether. [Link]

- Berg, A., Hansen, P. E., Jakobsen, H. J. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica1972, 26, 2159-2161.

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

- Shen, Q., et al. Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Organic Letters2023, 25 (49), 8820–8824.

-

LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Michigan State University, Department of Chemistry. Infrared Spectroscopy. [Link]

- Demarque, D. P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

-

WebSpectra. Table of Characteristic IR Absorptions. [Link]

-

University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). [Link]

-

Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube, 2013. [Link]

- Ágnes, M., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules2021, 26 (19), 5760.

-

National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. colorado.edu [colorado.edu]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the In Silico Modeling of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene Interactions with Cytochrome P450 3A4

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing prevalence of novel chemical entities in our environment and in drug discovery pipelines necessitates a deeper understanding of their interactions with biological systems. One such class of compounds, nitroaromatic compounds, are known for their diverse applications and their potential for complex metabolic activation pathways, often mediated by Cytochrome P450 (CYP) enzymes. This in-depth technical guide presents a comprehensive in silico modeling workflow to investigate the interactions between 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, a representative nitroaromatic compound, and human Cytochrome P450 3A4 (CYP3A4), a critical enzyme in xenobiotic metabolism. This guide provides a detailed, step-by-step methodology, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous protocol. This document is intended to serve as a practical and authoritative resource for researchers and professionals in the fields of computational chemistry, toxicology, and drug development.

Introduction: The Rationale for In Silico Investigation

This compound is a halogenated nitroaromatic compound. The presence of the nitro group, a known electrophilic toxophore, and the halogenated phenyl rings suggest a potential for this molecule to interact with metabolic enzymes. In silico modeling offers a powerful, cost-effective, and time-efficient approach to predict and analyze such interactions at an atomic level.[1][2][3] By simulating the binding of this small molecule to a relevant biological target, we can gain insights into its potential metabolic fate, inhibitory activity, and toxicological profile.

The Choice of Cytochrome P450 3A4 as a Biological Target:

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs, pollutants, and other foreign compounds.[4] Human CYP3A4 is the most abundant P450 enzyme in the liver and is involved in the metabolism of over 50% of clinically used drugs.[5][6] Nitroaromatic compounds are known substrates and, in some cases, inhibitors of CYP enzymes.[7] Therefore, investigating the interaction of this compound with CYP3A4 is a logical and critical step in characterizing its potential biological activity.

This guide will walk through a complete in silico workflow to model this interaction, providing both the "how" and the "why" at each stage.

The Computational Workflow: A Holistic Approach

Our in silico investigation is structured as a multi-step workflow, designed to provide a comprehensive understanding of the ligand-protein interaction, from initial binding prediction to the dynamics and energetics of the complex.

Caption: Overall in silico modeling workflow.

Part I: Preparation of the Molecular Systems

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This section details the meticulous preparation of both the ligand and the protein.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to generate a high-quality 3D structure of this compound.

Protocol:

-

Obtain the 2D Structure: The SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule is obtained from a chemical database like PubChem or constructed using chemical drawing software. For our molecule, a plausible SMILES string is C1=C(C=C(C=C1F)F)OC2=CC=C(C=C2)Cl)[O-].

-

Generate 3D Coordinates: Use a computational chemistry tool like Open Babel to convert the 2D SMILES string into a 3D structure.

-